3'-O-tert-Butyldimethylsilyl-5'-O-DMT-N2-isobutyrylguanosine 2'-CE phosphoramidite
Overview
Description
3’-O-tert-Butyldimethylsilyl-5’-O-DMT-N2-isobutyrylguanosine 2’-CE phosphoramidite is a high-quality, DMT protected nucleoside . It has a molecular weight of 971.18 and its IUPAC name is (2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-2-(6-hydroxy-2-isobutyramido-9H-purin-9-yl)tetrahydrofuran-3-yl (2-cyanoethyl)(bis(dimethylamino)methyl)phosphonite . This compound has been shown to be anticancer and can be used as an activator for enzymatic reactions .
Synthesis Analysis
The synthesis of this compound involves reacting 5’-O-DMT guanosine with isobutyryl chloride to form an intermediate. This intermediate is then reacted with the 3’ - hydroxyl group of silylated cytidine to form the desired product .Molecular Structure Analysis
The molecular formula of this compound is C50H68N7O9PSi . The InChI code is 1S/C49H67N8O9PSi/c1-32(2)43(58)53-46-52-42-39(44(59)54-46)51-31-57(42)45-41(65-67(63-29-17-28-50)47(55(6)7)56(8)9)40(66-68(12,13)48(3,4)5)38(64-45)30-62-49(33-18-15-14-16-19-33,34-20-24-36(60-10)25-21-34)35-22-26-37(61-11)27-23-35/h14-16,18-27,31-32,38,40-41,45,47H,17,29-30H2,1-13H3,(H2,52,53,54,58,59)/t38-,40-,41-,45-,67?/m1/s1 .Chemical Reactions Analysis
This compound has been used to develop receptor-like approaches for high fidelity base pairing at the 3’-terminus . It has also been found to have a destabilizing effect on hybrid formation with a complementary strand when this P base opposes A, T, and G .Physical And Chemical Properties Analysis
This compound is a white to yellow solid . The physical form and other properties of this compound are not explicitly mentioned in the search results.Scientific Research Applications
Trinucleotide Synthesis : This compound is utilized in the synthesis of trinucleotide building blocks for both solution and solid-phase methods, facilitating the coupling reactions in solid-phase phosphoramidite approach (Suchsland, Appel, & Müller, 2018).
Fluorination Reactions : It's used in the synthesis of fluorinated nucleosides, which are stable under specific conditions used in solid-phase synthesis (Solodinin, Helmkay, Ollivier, & Yan, 2020).
Diastereocontrolled Synthesis : The compound plays a role in diastereocontrolled synthesis of dinucleoside phosphorothioates, demonstrating excellent diastereoselectivity in certain conditions (Oka, Wada, & Saigo, 2002).
Synthesis of 3'-Thioribonucleosides : It is integral in the synthesis of 3'-thioribonucleosides and their incorporation into oligoribonucleotides, utilizing phosphoramidite chemistry (Sun, Yoshida, & Piccirilli, 1997).
Solid-Phase Synthesis of Oligonucleotide Glycoconjugates : This chemical is used in the solid-phase synthesis of oligonucleotide glycoconjugates, showcasing its versatility in nucleic acid chemistry (Katajisto, Heinonen, & Lönnberg, 2004).
Purification of Oligoribonucleotides : It aids in the purification process of synthetic oligoribonucleotides, ensuring the integrity of phosphate linkages in RNA (Mullah & Andrus, 1996).
properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(65-67(63-29-17-28-51)57(33(3)4)34(5)6)42(66-68(12,13)49(7,8)9)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)/t40-,42-,43-,47-,67?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCWPNDXSMAHGZ-FTZVBZPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[Si](C)(C)C(C)(C)C)OP(N(C(C)C)C(C)C)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H68N7O9PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
970.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-O-tert-Butyldimethylsilyl-5'-O-DMT-N2-isobutyrylguanosine 2'-CE phosphoramidite |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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